

JH-X-119-01: A Technical Guide to its Mechanism of Action

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This document provides an in-depth technical overview of the mechanism of action of **JH-X-119-01**, a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information presented herein is synthesized from published research to guide further investigation and drug development efforts.

Core Mechanism of Action

JH-X-119-01 is a novel small molecule engineered as a highly selective, covalent inhibitor of IRAK1, a critical serine/threonine kinase in innate immune signaling pathways.[1][2][3][4][5][6] Its primary mechanism involves the irreversible binding to a specific cysteine residue within the IRAK1 protein.

Intact protein mass spectrometry studies have definitively confirmed that **JH-X-119-01** forms a covalent bond with IRAK1 at cysteine 302 (C302).[1][3][5][7][8][9] This irreversible interaction effectively blocks the kinase activity of IRAK1, thereby inhibiting its downstream signaling functions. The compound demonstrates remarkable selectivity for IRAK1, with a biochemical half-maximal inhibitory concentration (IC50) in the low nanomolar range, while exhibiting no significant inhibition against the closely related kinase IRAK4, even at high concentrations.[1][3] [8][9][10]

Affected Signaling Pathways

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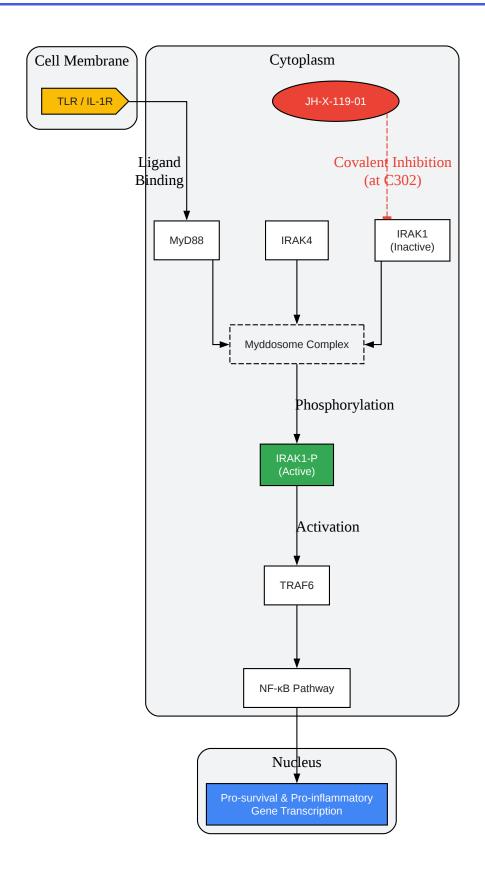
IRAK1 is a central component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, which are fundamental to the innate immune response.[11][12][13] In various hematological malignancies, particularly those with activating mutations in the Myeloid Differentiation primary response 88 (MyD88) gene, this pathway is constitutively active, promoting cell survival and proliferation.[1][3][7][11]

The canonical pathway proceeds as follows:

- Ligand Binding: Activation of TLRs or IL-1Rs by their respective ligands triggers the recruitment of the adaptor protein MyD88.
- Myddosome Formation: MyD88 assembles with IRAK4 and IRAK1 to form a multiprotein signaling complex known as the Myddosome.[11][13]
- IRAK1 Activation: Within this complex, IRAK4 phosphorylates and activates IRAK1.[12][13] [14]
- Downstream Signaling: Activated IRAK1 dissociates from the complex and interacts with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive the transcription of pro-inflammatory and pro-survival genes.[11][12][13]

JH-X-119-01, by covalently inhibiting IRAK1, effectively halts this cascade. This leads to the suppression of NF-κB activation and a reduction in the proliferation of cancer cells dependent on this pathway, such as in MYD88-mutated B-cell lymphomas.[1][9]





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Figure 1: TLR/IL-1R signaling pathway and the inhibitory action of JH-X-119-01.



Quantitative Data Summary

The activity of **JH-X-119-01** has been quantified through various biochemical and cellular assays.

Table 1: Biochemical and Kinase Selectivity Profile

Target	Metric	Value	Reference
IRAK1	IC50	9.0 - 9.3 nM	[1][2][3][5][8][9]
IRAK4	Inhibition	No inhibition up to 10 μM	[1][3][5][8][9]
YSK4	IC50	57 nM	[3][5][8]
MEK3	Inhibition	Identified as an off- target	[1][3][5][8][9]

| Kinome Scan | S(10) at 1 μ M | 0.01 (highly selective) |[3][8] |

Table 2: Cellular Antiproliferative Activity

Cell Lines	Mutation Status	Metric	Value Range (μM)	Reference
WM, DLBCL, Lymphoma Panel	MYD88-mutant	EC50	0.59 - 9.72	[3][8]

| HBL-1 (ABC-DLBCL) | MYD88-mutant | EC50 | 12.10 |[9][11] |

Table 3: In Vivo Pharmacokinetic (PK) Parameters (IV Dosing)

Parameter	Value	Unit	Reference
Half-life (t½)	1.61	hours	[1][9]
Cmax	9.95	μΜ	[1][9]



| Clearance | 18.84 | mL/min/kg |[1][9] |

Synergistic Effects

In MYD88-mutated B-cell lymphomas, survival signaling is driven by parallel pathways involving both IRAK1 and Bruton's tyrosine kinase (BTK). Research has shown that cotreatment of **JH-X-119-01** with the BTK inhibitor ibrutinib results in synergistic tumor cell-killing effects in these cancer cell lines.[1][3][6][7][9][11] This suggests a promising combination therapy strategy to overcome potential resistance and enhance therapeutic efficacy.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **JH-X-119-01**.

This protocol is used to measure the cytotoxic or antiproliferative effects of **JH-X-119-01** on cancer cell lines.

- Cell Seeding: Plate cells (e.g., MYD88-mutated lymphoma cells) in opaque-walled 96-well plates at a density of 5,000-20,000 cells per well in 100 μL of culture medium.[15] Include wells with medium only for background measurements.
- Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of JH-X-119-01 in culture medium. Add the
 diluted compound to the wells. Include a DMSO vehicle control.
- Exposure: Incubate the plates for a specified period, typically 72 hours, to assess the effect on cell proliferation.[8]
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well (100 μL).
 [15]
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15][16]

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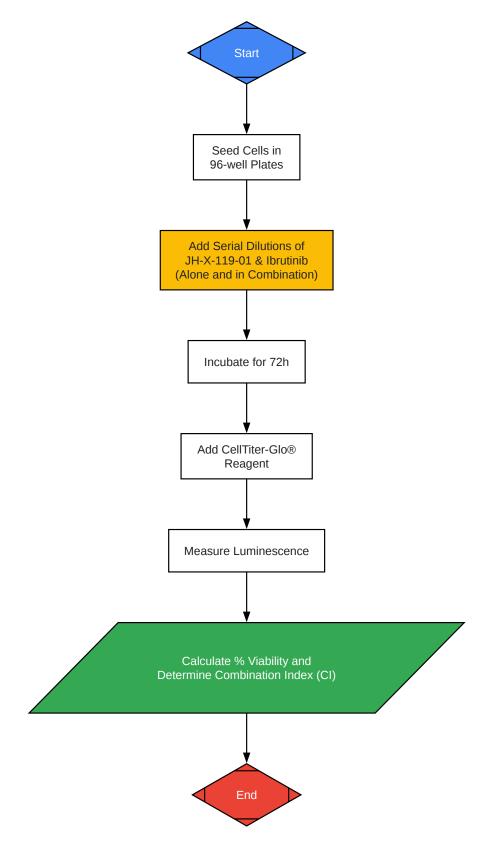


- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
- Data Acquisition: Record luminescence using a plate luminometer.
- Analysis: Subtract the background luminescence and normalize the data to the vehicle control wells to determine the percent viability. Calculate EC50 values using non-linear regression analysis.

This method confirms the covalent binding of **JH-X-119-01** to IRAK1.

- Incubation: Incubate purified recombinant IRAK1 protein (e.g., 5 μg in a suitable buffer like 20 mM HEPES) with a molar excess of **JH-X-119-01** (e.g., 5 μM) for a set time (e.g., 1-3 hours) at room temperature.[17] A DMSO control sample (protein only) must be run in parallel.
- Chromatography: Desalt the protein-inhibitor mixture using reverse-phase liquid chromatography (LC) to remove unbound inhibitor and non-volatile salts.[18][19]
- Mass Spectrometry: Analyze the sample via electrospray ionization mass spectrometry (ESI-MS).[18][20] The instrument detects the mass-to-charge (m/z) ratio of the protein.
- Data Analysis: Deconvolute the resulting multi-charged spectrum to determine the total mass
 of the protein.[18] A mass shift in the JH-X-119-01-treated sample corresponding to the
 molecular weight of the inhibitor confirms covalent adduction.[18][21]
- Site of Modification (Peptide Mapping): To identify the specific binding site (C302), the labeled protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS to identify the specific peptide fragment that carries the mass modification.[11][18]





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Figure 2: Experimental workflow for assessing synergistic effects.



This animal model is used to evaluate the in vivo efficacy of **JH-X-119-01** in mitigating a systemic inflammatory response.

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
- Sepsis Induction: Induce sepsis via intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of lipopolysaccharide (LPS), a component of gram-negative bacteria.[11][22]
- Compound Administration: Administer **JH-X-119-01** (e.g., at doses of 5-10 mg/kg) or a vehicle control, typically via i.p. or intravenous (i.v.) injection, at a specified time relative to the LPS challenge (e.g., pre-treatment or post-treatment).[9]
- Monitoring: Monitor animals for survival over a period of several days.[9]
- Endpoint Analysis:
 - Cytokine Levels: At specific time points, collect blood or peritoneal lavage fluid to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
 [11][12][23]
 - Cell Counts: Perform flow cytometry on blood samples to analyze immune cell populations, such as CD11b+ myeloid cells.[9][11]
 - Histology: Harvest organs (e.g., lungs) for histological analysis to assess tissue damage and inflammation.[11]
- Data Analysis: Compare survival curves between treatment and vehicle groups using Kaplan-Meier analysis. Use statistical tests (e.g., t-test or ANOVA) to compare cytokine levels and cell counts.

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